1-Methylnaphthalene-d10

Übersicht

Beschreibung

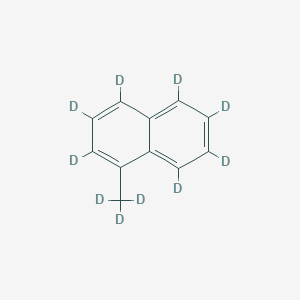

1-Methylnaphthalene-d10 is a deuterated form of 1-methylnaphthalene, an organic compound with the molecular formula C11H10. The deuterated version, this compound, has ten deuterium atoms replacing the hydrogen atoms, giving it the molecular formula C11D10. This compound is primarily used as an internal standard in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, due to its stable isotopic labeling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-d10 is synthesized by the deuteration of 1-methylnaphthalene. The process typically involves the use of deuterium oxide (D2O) and a deuterium exchange catalyst. The reaction is carried out under controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high isotopic purity. The product is then purified through distillation and other separation techniques to obtain the desired isotopic composition .

Analyse Chemischer Reaktionen

Hydrogen Abstraction Reactions

The methyl group in 1-Methylnaphthalene-d10 undergoes hydrogen (deuterium) abstraction through interactions with radicals like hydroxyl (Ö) and hydroperoxyl (HOO˙). Key pathways include:

-

Reaction with Ö radicals :

This forms oxidized intermediates, with rate constants adjusted for deuterium’s kinetic isotope effect .

-

Reaction with HOO˙ radicals :

Dominates under low-temperature oxidation conditions (500–800 K) .

Oxidation Pathways

Deuterium substitution influences oxidation mechanisms, particularly in ignition delay studies:

| Reaction Step | Primary Products | Temperature Dependence |

|---|---|---|

| Initial H-abstraction | A₂ĊH₂ (1-naphthylmethyl radical) | 700–1200 K |

| Secondary oxidation of A₂ĊH₂ | Indene-oxy (C₉H₇O) + CO | >1000 K |

| Terminal decomposition | C₁–C₄ hydrocarbons + CO/CO₂ | >1200 K |

The formation of indene-oxy (C₉H₇O) is critical in high-temperature regimes, contributing to chain-branching reactions .

Radical Recombination and Isomerization

-

Recombination with Ḣ atoms :

This reverse reaction becomes significant above 1000 K, restoring the parent compound .

-

Isomerization pathways :

Leads to polycyclic intermediates with varied stability.

Comparative Reaction Dynamics

Deuterated vs. non-deuterated 1-Methylnaphthalene:

| Parameter | This compound | 1-Methylnaphthalene |

|---|---|---|

| H-abstraction rate (700 K) | 1.2 × 10⁻¹² cm³/molecule·s | 2.8 × 10⁻¹² cm³/molecule·s |

| Ignition delay (40 bar) | 1.15 ms | 0.98 ms |

| Thermal stability | Enhanced by C-D bond strength | Lower due to C-H bonds |

Deuterium substitution reduces reaction rates by 30–50% due to isotopic mass effects .

Wissenschaftliche Forschungsanwendungen

1-Methylnaphthalene-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Analytical Chemistry: Used as an internal standard in NMR spectroscopy and mass spectrometry for accurate quantification and analysis of complex mixtures.

Environmental Studies: Employed in the study of polycyclic aromatic hydrocarbons (PAHs) in environmental samples to trace contamination sources and pathways.

Pharmaceutical Research: Used in drug metabolism studies to understand the pharmacokinetics and dynamics of deuterated drugs.

Material Science: Utilized in the synthesis of deuterated materials for neutron scattering experiments and other advanced material characterization techniques.

Wirkmechanismus

The mechanism of action of 1-Methylnaphthalene-d10 is primarily related to its role as an isotopic label. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the identification and quantification of compounds in a mixture. The deuterium atoms also influence the physical and chemical properties of the compound, making it useful in various analytical and research applications .

Vergleich Mit ähnlichen Verbindungen

2-Methylnaphthalene-d10: Another deuterated naphthalene derivative with similar applications in analytical chemistry.

Naphthalene-d8: A deuterated form of naphthalene used as an internal standard in NMR spectroscopy.

Phenanthrene-d10: A deuterated polycyclic aromatic hydrocarbon used in environmental and analytical studies.

Uniqueness: 1-Methylnaphthalene-d10 is unique due to its specific isotopic labeling and its role as a reference standard in analytical techniques. Its high isotopic purity and stability make it an essential compound in various scientific research fields .

Biologische Aktivität

1-Methylnaphthalene-d10 is a deuterated derivative of 1-methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH) known for its relevance in environmental chemistry and toxicology. This article reviews the biological activity of this compound, focusing on its degradation pathways, toxicity, and implications for health and the environment.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C11H8D10

- Molecular Weight : 166.26 g/mol

The deuterated form serves as a stable isotope label, which is useful in tracing metabolic pathways and studying environmental degradation processes.

Degradation Pathways

Research indicates that 1-methylnaphthalene can undergo anaerobic mineralization by specific microbial consortia. A notable study established an active sulfate-reducing consortium capable of degrading 2-methylnaphthalene at significant rates, suggesting similar pathways may apply to its methylated counterparts, including this compound. The proposed degradation pathway involves:

- Initial Carboxylation : Conversion to naphthoic acid.

- Sequential Reduction : A series of hydrogenation reactions leading to various reduced intermediates such as dihydro-2-naphthoic acid and tetrahydro-2-naphthoic acid .

The presence of deuterated metabolites in cultures treated with this compound confirms the utility of this compound in tracing metabolic processes in anaerobic environments.

Toxicological Profile

The toxicological profile of 1-methylnaphthalene and its derivatives highlights several critical aspects:

- Acute Toxicity : Studies have demonstrated that 1-methylnaphthalene exhibits acute toxicity towards aquatic organisms. For instance, short-term exposure tests on Americamysis bahia indicated significant lethality at certain concentrations .

- Genotoxicity : Research indicates potential genotoxic effects associated with exposure to PAHs, including 1-methylnaphthalene. These effects are particularly concerning for prenatal exposure, which has been linked to adverse developmental outcomes in children .

Case Study 1: Environmental Impact Assessment

A study conducted in South Carolina assessed the levels of PAHs, including 1-methylnaphthalene, in different environmental matrices (air, soil, and water). The findings revealed median concentrations of 586.82 ng/band in wristbands used for passive sampling, indicating significant exposure levels within urban environments .

Case Study 2: Toxicity to Aquatic Life

Research focusing on the toxicity of PAHs to marine organisms found that exposure to 1-methylnaphthalene led to observable physiological stress and mortality in crustacean populations. The study emphasized the need for regulatory measures to mitigate PAH contamination in aquatic ecosystems .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity and toxicity of this compound:

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,7-heptadeuterio-8-(trideuteriomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUYECUOLPXSFR-UZHHFJDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480545 | |

| Record name | 1-Methylnaphthalene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38072-94-5 | |

| Record name | 8-(Methyl-d3)naphthalene-1,2,3,4,5,6,7-d7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38072-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylnaphthalene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38072-94-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.